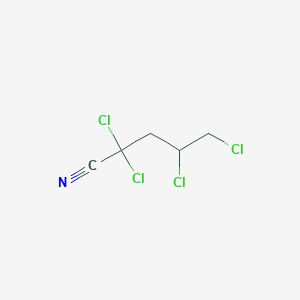
2,2,4,5-Tetrachloropentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5-Tetrachloropentanenitrile is an organic compound with the molecular formula C5H4Cl4N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,5-Tetrachloropentanenitrile typically involves the chlorination of pentanenitrile under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,5-Tetrachloropentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2,2,4,5-Tetrachloropentanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4,5-Tetrachloropentanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and exert various effects depending on the context of its use.
Comparison with Similar Compounds
2,2,4,4-Tetrachloropentane: A structurally similar compound with different reactivity due to the absence of the nitrile group.
2,4,5-Trichlorophenol: Another chlorinated compound with distinct chemical properties and applications.
Uniqueness: 2,2,4,5-Tetrachloropentanenitrile is unique due to the presence of both multiple chlorine atoms and a nitrile group, which confer specific reactivity and potential applications that are not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Properties
CAS No. |
116547-32-1 |
|---|---|
Molecular Formula |
C5H5Cl4N |
Molecular Weight |
220.9 g/mol |
IUPAC Name |
2,2,4,5-tetrachloropentanenitrile |
InChI |
InChI=1S/C5H5Cl4N/c6-2-4(7)1-5(8,9)3-10/h4H,1-2H2 |
InChI Key |
UZFZYGKKVINYOR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)Cl)C(C#N)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















